3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-13(2,3)8-11(17)15-10-4-6-16(9-10)12-14-5-7-18-12/h5,7,10H,4,6,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENOKHRXCSXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide involves several steps. One common synthetic route includes the reaction of 3,3-dimethylbutanoyl chloride with 1-(thiazol-2-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The thiazole ring in the compound can undergo electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s thiazole ring is known for its biological activities, making it a candidate for drug development and biological studies.
Medicine: Thiazole derivatives have shown potential as antimicrobial, antifungal, antiviral, and antitumor agents.
Industry: The compound can be used in the development of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to interact with various biological molecules, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to the compound’s observed biological activities, such as antimicrobial or antitumor effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3,3-Dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide with Related Compounds
Key Observations:
Backbone Flexibility : The target compound’s butanamide chain offers conformational flexibility, while analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature a rigid benzamide core. This impacts binding affinity in catalytic or biological systems .
Chirality : Unlike the target compound (stereochemistry unspecified), (2R)- and (2S)-butanamide derivatives in –5 exhibit defined chiral centers, critical for enantioselective catalysis .
Functional and Application Comparisons
- Catalytic Applications : The N,O-bidentate directing group in ’s benzamide derivative enables C–H bond activation, a property the target compound may lack due to its thiazole-pyrrolidine coordination geometry .
- Pharmaceutical Relevance: ’s cyano-thiazole-pyrrolidinyl butanamide is a pharmaceutical intermediate, suggesting the target compound could serve similar roles if functionalized appropriately .
- Thermodynamic Stability : Pyrrolidine puckering (addressed in ) influences the target compound’s conformational stability. For example, Cremer-Pople parameters could quantify ring distortion, though this data is absent here .
Biological Activity
3,3-Dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide, also known by its CAS number 1797320-56-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H21N3OS
- Molecular Weight : 267.3903 g/mol
- SMILES Notation : O=C(CC(C)(C)C)NC1CCN(C1)c1nccs1
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.
Pharmacological Properties
Recent studies indicate that this compound may act as a modulator of neurotransmitter levels, particularly noradrenaline. The structure is similar to known noradrenaline reuptake inhibitors (NRIs), suggesting potential applications in treating conditions like depression and anxiety disorders.
- Noradrenaline Reuptake Inhibition :
- CNS Penetration :
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the pyrrolidine and thiazole rings can enhance biological activity. For instance:
- Pyrrolidine Substituents : Alterations in the nitrogen substituents can affect binding affinity and selectivity towards noradrenaline receptors.
- Thiazole Modifications : Changes in the thiazole ring structure can influence the overall pharmacokinetic profile of the compound.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
